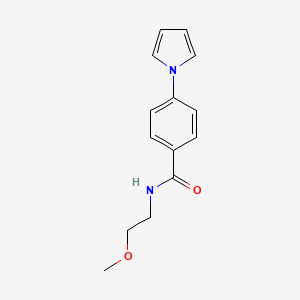
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential to treat various neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.
作用机制
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a key role in the regulation of histamine release and neurotransmitter release. By blocking the histamine H3 receptor, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide increases the release of several neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects. The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide are primarily mediated by its action on the histamine H3 receptor.
实验室实验的优点和局限性
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the histamine H3 receptor, which makes it an ideal tool for studying the role of the histamine H3 receptor in various neurological disorders. However, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
未来方向
There are several future directions for the study of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is to investigate its potential to treat other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of the histamine H3 receptor. Additionally, the development of novel drug delivery systems may overcome the limitations of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide such as poor solubility and short half-life.
合成方法
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with 3-pyridinecarboxylic acid to form the intermediate product. The intermediate product is then reacted with piperidine-4-carboxylic acid to obtain the final product, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide.
科学研究应用
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential to treat various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-17-6-2-1-4-15(17)13-22-10-7-14(8-11-22)18(23)21-16-5-3-9-20-12-16/h1-6,9,12,14H,7-8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBCYBUJRAWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
